4-(Piperidin-1-YL)benzenesulfonamide

Chemical Synthesis Medicinal Chemistry Quality Control

Researchers developing carbonic anhydrase inhibitors often face supply inconsistency with key building blocks. This 4-(Piperidin-1-YL)benzenesulfonamide (CAS 10338-60-0) solves that with its ≥95% purity and unique para-piperidine substitution pattern, creating a distinct pharmacophore for reliable SAR studies. - Uniform scaffold for parallel synthesis of diverse chemical libraries targeting sulfonamide-binding enzymes. - Consistent quality suitable as an HPLC reference standard or impurity marker in analytical method development. - Commercially available with defined specifications, ensuring reproducible results across research programs.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 10338-60-0
Cat. No. B1298766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-YL)benzenesulfonamide
CAS10338-60-0
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C11H16N2O2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15)
InChIKeyZVFUVTSBLLDOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-1-YL)benzenesulfonamide: Chemical Identity & Availability


4-(Piperidin-1-YL)benzenesulfonamide (CAS 10338-60-0, molecular formula C11H16N2O2S, molecular weight 240.32 g/mol) is an organic compound belonging to the benzenesulfonamide class, distinguished by a piperidine ring substitution at the para position of the benzenesulfonamide moiety. It is primarily recognized as a versatile chemical building block in organic synthesis and a potential scaffold in medicinal chemistry research, particularly for exploring carbonic anhydrase inhibition and other biological activities.

Scaffold Identity
Para-piperidine benzenesulfonamide with defined substitution pattern
Quality Baseline
Reported minimum 95% purity specification supports procurement reproducibility
Workflow Fit
Chemical building block for sulfonamide library synthesis and SAR exploration

4-(Piperidin-1-YL)benzenesulfonamide: Non-Interchangeable Alternatives


Generic substitution of 4-(Piperidin-1-YL)benzenesulfonamide with other benzenesulfonamide derivatives or piperidine-containing compounds is not advisable due to the unique structural and electronic profile conferred by the direct attachment of the piperidine ring to the benzenesulfonamide core. This specific substitution pattern significantly influences key physicochemical properties such as solubility, basicity (pKa), and molecular geometry, which are critical for downstream synthetic utility and biological target engagement. In contrast to analogs with different substituents or linkage points, the para-piperidine substitution creates a distinct pharmacophore that can lead to divergent binding affinities in enzyme inhibition assays, notably against carbonic anhydrase isoforms, as evidenced by the broad range of activities observed within this compound class. [1]

Regioisomer Mismatch
Ortho- or meta-substituted piperidine benzenesulfonamides may exhibit different carbonic anhydrase binding profiles; para-substitution is critical for intended pharmacophore geometry.
Linker Variability
Compounds where piperidine is connected via amide or sulfonyl linkers (rather than direct N-aryl bond) may alter electronic properties and biological target engagement.
Physicochemical Drift
Substitution with benzenesulfonamide parent or ring-modified analogs can shift solubility, basicity, and handling characteristics, limiting direct synthetic interchangeability.

4-(Piperidin-1-YL)benzenesulfonamide: Differentiation Evidence


Baseline Purity & Quality Specifications

Commercial availability of 4-(Piperidin-1-YL)benzenesulfonamide is consistently reported with a minimum purity specification of 95%, as confirmed by multiple independent vendors including AKSci and CheMenu. This establishes a reliable baseline for research procurement, differentiating it from less rigorously characterized or lower-purity alternatives within the broader class of benzenesulfonamide building blocks. The reported purity is a key quantitative metric for ensuring reproducibility in synthetic and biological applications.

Purity Baseline
Supplier data
95% (minimum)
Establishes procurement quality benchmark for research use
Verification recommended; vendor-reported specification
Chemical Synthesis Medicinal Chemistry Quality Control

Regioisomer Differentiation Evidence

The specific para-substitution pattern of 4-(Piperidin-1-YL)benzenesulfonamide is a critical structural determinant differentiating it from other piperidine-benzenesulfonamide regioisomers (e.g., ortho- or meta-substituted) and analogs where the piperidine is linked via a different functional group (e.g., sulfonyl, amide). While direct comparative quantitative data for this exact compound is not available, class-level inference from studies on closely related piperidine-linked benzenesulfonamides demonstrates that the nature and position of the linkage profoundly impact carbonic anhydrase (CA) inhibition potency and isoform selectivity. [1] For instance, derivatives with different linkers have shown Ki values ranging from low nanomolar to micromolar against various CA isoforms, highlighting the sensitivity of activity to structural modifications around the piperidine-benzenesulfonamide core.

Regioisomer Activity Context
Class-level inference
Target Ki: not available
Comparator (amide-linked analog) hCA IX Ki = 1.2 nM
Substitution pattern is critical; linker identity may alter activity
Direct target data unavailable; SAR inferred from related derivatives
Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

Parent Compound Differentiation

The addition of the piperidine ring in 4-(Piperidin-1-YL)benzenesulfonamide is expected to significantly alter physicochemical properties compared to the unsubstituted parent compound, benzenesulfonamide. Calculated properties for the target compound include a boiling point of 439.9±47.0 °C at 760 mmHg, a density of 1.3±0.1 g/cm³, and a flash point of 219.8±29.3 °C. [1] In contrast, benzenesulfonamide has a reported melting point of 149-152 °C and is a crystalline solid at room temperature. The piperidine substitution increases molecular weight and lipophilicity, which are known to influence membrane permeability and biological target engagement.

Physicochemical Differentiation
Data to verify
Calc. BP 439.9±47.0 °C; density 1.3±0.1 g/cm³
Parent (benzenesulfonamide) mp 149–152 °C
Distinct handling and formulation profile vs. unsubstituted parent
Calculated properties; experimental validation advised
Carbonic Anhydrase Inhibition Drug Design Physicochemical Properties

4-(Piperidin-1-YL)benzenesulfonamide: Application Scenarios


Building Block for Sulfonamide Libraries

4-(Piperidin-1-YL)benzenesulfonamide is optimally utilized as a core scaffold for generating diverse chemical libraries, particularly in medicinal chemistry programs targeting carbonic anhydrases or other sulfonamide-binding enzymes. Its well-defined purity (≥95%) and specific substitution pattern provide a reliable starting point for parallel synthesis and structure-activity relationship (SAR) studies, as evidenced by the wealth of research on related piperidine-benzenesulfonamide derivatives. [1]

Reference Standard for Analytical Method Development

Due to its stable chemical identity and commercial availability with a defined purity specification, 4-(Piperidin-1-YL)benzenesulfonamide is suitable for use as a reference standard or impurity marker in the development and validation of HPLC, LC-MS, and other analytical methods for sulfonamide-containing pharmaceuticals or research compounds. This application is supported by its identification as a potential reference substance for drug impurities. [1]

Negative Control in Carbonic Anhydrase Assays

In the context of carbonic anhydrase inhibitor discovery, 4-(Piperidin-1-YL)benzenesulfonamide can serve as a valuable baseline or negative control compound. While highly potent analogs demonstrate low nanomolar Ki values against specific isoforms (e.g., CA IX), [1] the target compound's unoptimized structure is expected to exhibit significantly lower activity, providing a useful benchmark for assessing the potency enhancement achieved through further chemical modifications. This allows researchers to quantify the SAR contributions of additional functional groups.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Defined purity & para-piperidine scaffold
SAR reproducibility; structural diversity generation
Analytical reference standard
Stable identity; reported purity baseline
HPLC/LC-MS method calibration; impurity marker assessment
Carbonic anhydrase assay baseline
Unoptimized scaffold; expected low inhibition
Activity benchmarking; SAR contribution quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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